2-Ethyl-2-methylhexan-1-OL

Partition Coefficient Lipophilicity Drug Delivery

2-Ethyl-2-methylhexan-1-ol (CAS 63126-08-9) is a C9 branched primary alcohol distinguished by a quaternary carbon at the C2 position, classifying it as a 'neo-alcohol'. This unique steric environment significantly differentiates its physicochemical properties and reactivity profile from its closest linear and branched analogs.

Molecular Formula C9H20O
Molecular Weight 144.25 g/mol
CAS No. 63126-08-9
Cat. No. B1626916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methylhexan-1-OL
CAS63126-08-9
Molecular FormulaC9H20O
Molecular Weight144.25 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC)CO
InChIInChI=1S/C9H20O/c1-4-6-7-9(3,5-2)8-10/h10H,4-8H2,1-3H3
InChIKeyDKYDBQBEFXCOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-methylhexan-1-ol (CAS 63126-08-9): Procurement and Technical Baseline for the C9 Branched Neo-Alcohol


2-Ethyl-2-methylhexan-1-ol (CAS 63126-08-9) is a C9 branched primary alcohol distinguished by a quaternary carbon at the C2 position, classifying it as a 'neo-alcohol' [1]. This unique steric environment significantly differentiates its physicochemical properties and reactivity profile from its closest linear and branched analogs. With a molecular weight of 144.25 g/mol and a boiling point of 183.8 °C at 760 mmHg, it serves as a strategic intermediate where enhanced hydrophobicity, controlled reactivity, and product consistency are paramount in the development of specialty esters, plasticizers, and lubricants [1].

Why 2-Ethyl-2-methylhexan-1-ol (CAS 63126-08-9) Cannot Be Directly Substituted with Linear or Less-Branched Analogs


Direct substitution of 2-Ethyl-2-methylhexan-1-ol with alternative C8-C9 alcohols, such as 2-ethylhexanol or 1-nonanol, is not technically valid due to the quantifiable impact of its quaternary carbon center on both physical partitioning and chemical kinetics. The compound's increased steric bulk leads to a higher logP (octanol-water partition coefficient) relative to 2-ethylhexanol, fundamentally altering its hydrophobicity and compatibility in formulated systems . Furthermore, the severe steric hindrance adjacent to the hydroxyl group imposes a distinct 'umbrella effect' that substantially retards esterification rates compared to linear or less-branched alcohols, affecting process yields and the required reaction conditions [1][2]. This unique combination of properties precludes the assumption of functional equivalence and necessitates specific technical justification for procurement.

Quantitative Differentiation Guide for 2-Ethyl-2-methylhexan-1-ol (CAS 63126-08-9) vs. Key Analogs


Enhanced Lipophilicity (LogP) Compared to 2-Ethylhexanol

The quaternary carbon structure of 2-Ethyl-2-methylhexan-1-ol increases its calculated octanol-water partition coefficient (LogP) by 0.35 units relative to the widely used C8 analog, 2-ethylhexanol. This provides a quantifiable measure of its increased hydrophobicity .

Partition Coefficient Lipophilicity Drug Delivery

Sterically Hindered Esterification Kinetics Versus Linear Alcohols

The degree of alkyl branching in an alcohol structure is inversely correlated with the rate of esterification due to steric hindrance [1]. As a neo-alcohol with a quaternary carbon adjacent to the reaction center, 2-Ethyl-2-methylhexan-1-ol is subject to a substantial 'umbrella effect', making its esterification significantly slower than that of a primary linear alcohol like 1-nonanol [2].

Esterification Reaction Kinetics Catalysis

Performance Advantages of Derived Plasticizers Over C8 Esters

Patents explicitly state that esters prepared from branched C9 alcohols, such as 2-Ethyl-2-methylhexan-1-ol, are preferred over those derived from 2-ethylhexanol for PVC plasticization [1][2]. This preference is based on documented performance advantages.

Plasticizer PVC Extraction Resistance

Superior Batch-to-Batch Consistency as a Defined Single Isomer

In contrast to the commercial isomeric mixtures of C9 alcohols derived from oxo processes, 2-Ethyl-2-methylhexan-1-ol is a defined, single-isomer compound [1]. Patents highlight that multi-isomer plasticizers can lead to manufacturing complexities and greater variability in final product properties [2].

Process Control Quality Assurance Isomer Purity

Inherent Resistance to Oxidation due to Lack of α-Hydrogens

The oxidation of a primary alcohol to an aldehyde or carboxylic acid requires the presence of a hydrogen atom on the alpha-carbon (the carbon bearing the -OH group) [1]. The quaternary carbon at the C2 position of 2-Ethyl-2-methylhexan-1-ol lacks such α-hydrogens, thereby blocking the primary oxidative pathway .

Oxidative Stability Metabolic Stability Degradation

Best-Fit Application Scenarios for 2-Ethyl-2-methylhexan-1-ol (CAS 63126-08-9) Based on Differential Evidence


Design of Next-Generation, High-Performance PVC Plasticizers

Leveraging its C9 branched structure, 2-Ethyl-2-methylhexan-1-ol is a strategic precursor for synthesizing phthalate and non-phthalate esters. As established by patent literature, its esters provide superior performance over standard C8 esters (like DEHP) in key areas, including improved extraction resistance to water, lower processing emissions, and better low-temperature flexibility . This makes it an ideal candidate for developing plasticizers for demanding applications in wire and cable insulation, automotive interiors, and high-durability flooring where enhanced longevity and regulatory compliance are required [1].

Synthesis of Specialty Esters for High-Stability Lubricants and Hydraulic Fluids

The compound's quaternary carbon center imparts a high degree of steric hindrance that, once incorporated into an ester, confers exceptional resistance to hydrolysis and oxidation . This makes it a valuable building block for synthetic lubricant base stocks and functional fluids intended for high-temperature or chemically aggressive environments. The resulting esters are expected to exhibit extended service intervals and superior equipment protection compared to those derived from less hindered alcohols [1].

Development of Precisely Controlled Hydrophobic Building Blocks for Pharmaceuticals and Agrochemicals

The quantifiable +0.35 increase in LogP over 2-ethylhexanol allows formulation scientists to fine-tune the lipophilicity of a drug candidate or agrochemical active ingredient without extending the carbon chain length . The defined, single-isomer nature of the compound further ensures batch-to-batch consistency in the synthesis of prodrugs or intermediates, simplifying analytical validation and meeting the stringent regulatory requirements of the pharmaceutical industry [1][2].

Controlled Release and High-Consistency Formulations Requiring Slow Ester Cleavage

The significant steric hindrance around the ester bond formed from this alcohol directly translates to a slower rate of hydrolysis (saponification) compared to esters of less hindered alcohols . This intrinsic kinetic control is a valuable attribute in applications such as controlled-release formulations, where a sustained release profile is desired, and in industrial processes where the slow, controlled generation of an active species (e.g., a corrosion inhibitor) from a precursor ester is advantageous [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-2-methylhexan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.